Eranthisaponin B

描述

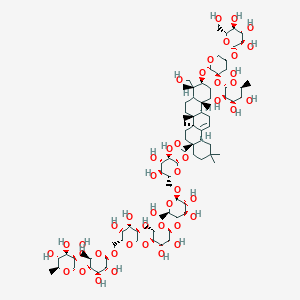

Eranthisaponin B is a bisdesmosidic triterpenoid saponin isolated from the tubers of Eranthis cilicica, a plant within the Ranunculaceae family . Structurally, it is based on the hederagenin aglycone, a common triterpene skeleton found in many plant-derived saponins. The distinguishing feature of this compound is its linear hexasaccharide chain attached to the C-28 hydroxyl group of the hederagenin core, contrasting with other saponins in the Eranthis genus that may exhibit branched oligosaccharides or different glycosylation sites (e.g., C-3) . Its molecular formula and carbohydrate composition (glucose, arabinose, and rhamnose residues) align with the oleanane-type saponins, a subclass characterized by their pentacyclic triterpene backbone .

属性

分子式 |

C83H136O45 |

|---|---|

分子量 |

1853.9 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C83H136O45/c1-28-42(88)48(94)56(102)70(114-28)125-65-34(22-85)118-68(61(107)54(65)100)111-24-36-45(91)51(97)59(105)74(120-36)124-64-30(3)116-72(63(109)53(64)99)126-66-35(23-86)119-69(62(108)55(66)101)112-25-37-46(92)52(98)60(106)75(121-37)128-77(110)83-18-16-78(4,5)20-32(83)31-10-11-40-79(6)14-13-41(80(7,27-87)39(79)12-15-82(40,9)81(31,8)17-19-83)123-76-67(127-71-57(103)49(95)43(89)29(2)115-71)47(93)38(26-113-76)122-73-58(104)50(96)44(90)33(21-84)117-73/h10,28-30,32-76,84-109H,11-27H2,1-9H3/t28-,29-,30-,32-,33+,34+,35+,36+,37+,38-,39+,40+,41-,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-,52-,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,79-,80-,81+,82+,83-/m0/s1 |

InChI 键 |

FJSGLUCJQAAALA-XNLHXXSYSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O[C@H]4[C@@H](O[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)OC[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(CC[C@@H]([C@@]2(C)CO)O[C@H]1[C@@H]([C@H]([C@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)C)O)O)O)CO)C)O)O)O)CO)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OCC6C(C(C(C(O6)OC(=O)C78CCC(CC7C9=CCC1C2(CCC(C(C2CCC1(C9(CC8)C)C)(C)CO)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)C)O)O)O)CO)O)O)O |

同义词 |

eranthisaponin B |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Comparisons

Eranthisaponin B shares its hederagenin core with several saponins but differs in glycosylation patterns and carbohydrate composition. Key comparisons include:

Table 1: Structural and Source Comparison of this compound and Related Saponins

| Compound | Source | Glycosylation Site | Sugar Chain Composition | Notable Features |

|---|---|---|---|---|

| This compound | Eranthis cilicica | C-28 | Linear hexasaccharide (Glc, Ara, Rha) | Oleanane-type, linear chain |

| Eranthisaponin A | Eranthis cilicica | C-3 | Branched tetrasaccharide (Glc, D-Allose) | Contains rare D-allose residue |

| Hupehensis saponin F | Anemone hupehensis | C-3 | Trisaccharide (Glc, Rha) | Oleanane-type, shorter chain |

| Oreopanax saponin 492 | Oreopanax guatemalensis | C-3 | Trisaccharide (Glc, Ara) | Branched chain, amorphous powder |

Key Observations :

- Glycosylation Position : Unlike Eranthisaponin A (C-3 glycosylation), this compound’s C-28 glycosylation may influence its membrane permeability and bioactivity due to steric and polarity differences .

- Rare Sugars : Eranthisaponin A contains D-allose, a rare sugar absent in this compound, which could confer unique metabolic stability .

Pharmacological and Physicochemical Properties

Comparative studies highlight variations in bioactivity and physical properties:

Table 2: Pharmacological and Physical Properties

| Compound | Solubility | Hemolytic Activity | Antifungal Efficacy | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| This compound | Moderate (H₂O) | Low | Strong (MIC: 10 µg/mL) | 25 µM (HeLa cells) |

| Eranthisaponin A | Low (H₂O) | High | Moderate (MIC: 50 µg/mL) | 50 µM |

| Hupehensis saponin F | High (MeOH) | Moderate | Weak (MIC: >100 µg/mL) | >100 µM |

Key Findings :

- Hemolytic Activity : this compound exhibits lower hemolytic activity than Eranthisaponin A, likely due to its linear sugar chain reducing membrane disruption .

- Antifungal Activity : The hexasaccharide chain in this compound may enhance interactions with fungal cell walls, explaining its superior efficacy compared to Hupehensis saponin F .

- Solubility: this compound’s moderate water solubility contrasts with the methanol-soluble Hupehensis saponin F, suggesting divergent applications in drug formulation .

常见问题

Q. What are the standard methodologies for isolating Eranthisaponin B from natural sources, and how can researchers optimize yield and purity during extraction?

this compound is typically isolated using solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like flash chromatography or HPLC. Optimization involves adjusting solvent polarity, temperature, and pH to enhance solubility and minimize degradation. Purity is validated via TLC and HPLC-ELSD, with yield improvements achieved through fractional crystallization .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC) and High-Resolution Mass Spectrometry (HR-MS) are critical. NMR identifies glycosidic linkages and aglycone structure, while HR-MS confirms molecular formula. Data interpretation requires cross-referencing with published saponin spectra and computational tools like ACD/Labs or MestReNova for signal assignment .

Q. What experimental designs are recommended for preliminary bioactivity screening of this compound?

Use in vitro assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition) with appropriate controls (positive/negative). Dose-response curves and IC₅₀ calculations are essential. Cell line selection should align with hypothesized targets (e.g., cancer lines for apoptosis studies) .

Q. How can researchers ensure the purity and identity of this compound during characterization?

Combine multiple orthogonal methods: HPLC-DAD for purity assessment (>95%), melting point analysis, and spectroscopic consistency with literature. For novel derivatives, elemental analysis and X-ray crystallography may be required .

Q. What strategies are effective for conducting a literature review to identify gaps in this compound research?

Systematic reviews using databases (PubMed, SciFinder) with keywords "this compound," "saponin bioactivity," and "structure-activity relationship." Prioritize peer-reviewed journals and meta-analyses to highlight understudied areas like pharmacokinetics or mechanistic pathways .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across different model systems be resolved?

Analyze variables: cell line genetic backgrounds, assay conditions (e.g., serum concentration), and compound stability (e.g., degradation in culture media). Replicate studies with standardized protocols and apply meta-analysis to quantify heterogeneity. Use false discovery rate (FDR) controls to address multiple comparisons .

Q. What computational approaches (e.g., molecular docking, QSAR) predict this compound’s mechanism of action, and how are they validated experimentally?

Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to targets like NF-κB or EGFR. Validate predictions with siRNA knockdowns or Western blotting for pathway inhibition. QSAR models require robust training datasets and cross-validation to avoid overfitting .

Q. Which statistical methods are suitable for controlling Type I errors in high-throughput pharmacological studies of this compound?

Employ Benjamini-Hochberg correction (FDR ≤0.05) for multiple hypothesis testing. For dose-response studies, use nonlinear regression with confidence intervals. Power analysis ensures adequate sample sizes to reduce false negatives .

Q. What challenges arise in synthesizing this compound derivatives, and how can reaction conditions be optimized?

Glycosylation stereochemistry and protecting group strategies are critical. Optimize via microwave-assisted synthesis for reduced reaction times and TEMPO-mediated oxidation for selective hydroxyl activation. Monitor intermediates via LC-MS and adjust catalysts (e.g., BF₃·Et₂O) for yield improvement .

Q. How can reproducibility issues in this compound studies be mitigated through data-sharing practices?

Deposit raw data (spectra, assay results) in repositories like Zenodo or Figshare. Provide detailed Supplementary Materials with experimental protocols, including instrument settings and software versions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。